molecular formula C12H11NO3 B7905625 6-Methoxy-2-methoxycarbonylquinoline

6-Methoxy-2-methoxycarbonylquinoline

Cat. No.: B7905625
M. Wt: 217.22 g/mol
InChI Key: GQYBUSRBBJVAED-UHFFFAOYSA-N
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Description

6-Methoxy-2-methoxycarbonylquinoline is a quinoline derivative characterized by a methoxy group (-OCH₃) at the 6-position and a methoxycarbonyl (-COOCH₃) substituent at the 2-position of the quinoline ring. This compound is synthesized via esterification of 6-methoxy-2-arylquinoline-4-carboxylic acid derivatives using methyl iodide and potassium carbonate in acetone under reflux conditions, as described in multiple synthesis protocols . The reaction typically achieves high yields (e.g., 98% for methyl 6-methoxy-2-phenylquinoline-4-carboxylate (6a)) and is monitored via TLC .

Key spectral data for related compounds include:

  • IR: A carbonyl (C=O) stretch at ~1720 cm⁻¹ .
  • ¹H-NMR: Distinct signals for methoxy groups (δ ~3.9–4.1 ppm) and aromatic protons (δ ~7.4–8.6 ppm) .
  • Molecular formula: C₁₂H₁₁NO₄ (calculated molecular weight: 233.22 g/mol).

Properties

IUPAC Name

methyl 6-methoxyquinoline-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO3/c1-15-9-4-6-10-8(7-9)3-5-11(13-10)12(14)16-2/h3-7H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQYBUSRBBJVAED-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)N=C(C=C2)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Methoxy-2-methoxycarbonylquinoline typically involves the following steps:

    Starting Material: The synthesis often begins with commercially available 6-methoxyquinoline.

    Reaction Conditions: The reaction is usually carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, and ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 6-Methoxy-2-methoxycarbonylquinoline can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a catalyst.

Major Products Formed:

    Oxidation: Formation of quinoline-2-carboxylic acid derivatives.

    Reduction: Formation of 6-methoxy-2-methylquinoline.

    Substitution: Formation of various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: 6-Methoxy-2-methoxycarbonylquinoline is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology: In biological research, this compound can be used to study the interactions of quinoline derivatives with biological macromolecules such as proteins and nucleic acids.

Medicine: Quinoline derivatives, including this compound, have shown potential in medicinal chemistry for the development of new therapeutic agents. They are investigated for their antimicrobial, antiviral, and anticancer properties.

Industry: In the industrial sector, this compound can be used in the development of dyes, pigments, and other materials that require stable aromatic structures.

Mechanism of Action

The mechanism of action of 6-Methoxy-2-methoxycarbonylquinoline involves its interaction with specific molecular targets. The methoxy and methoxycarbonyl groups can participate in hydrogen bonding and other interactions with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Table 1: Comparative Data for 6-Methoxyquinoline Derivatives

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Properties/Activities References
This compound 6-OCH₃, 2-COOCH₃ C₁₂H₁₁NO₄ 233.22 Not reported Hypothesized P-gp inhibition -
Methyl 6-methoxy-2-phenylquinoline-4-carboxylate (6a) 6-OCH₃, 2-Ph, 4-COOCH₃ C₁₈H₁₅NO₃ 293.32 165–167 98% yield; confirmed P-gp inhibitor
6-Methoxy-2-methylquinoline 6-OCH₃, 2-CH₃ C₁₁H₁₁NO 173.21 Not reported Commercial availability
6-Methoxyquinoline-2-carboxylic acid 6-OCH₃, 2-COOH C₁₁H₉NO₃ 203.19 Not reported Research use (low solubility)
4-Chloro-6-methoxy-2-(thiophen-2-yl)quinoline 6-OCH₃, 2-thiophene, 4-Cl C₁₄H₁₀ClNOS 275.75 Not reported Structural diversity for drug design

Key Observations

(a) Electronic and Steric Effects

  • Methoxycarbonyl vs. Phenyl (6a): The methoxycarbonyl group at position 2 (target compound) is electron-withdrawing, reducing the quinoline ring’s electron density compared to the electron-rich phenyl group in 6a. This may alter binding affinity to P-gp .
  • Methoxycarbonyl vs.

(c) Solubility and Lipophilicity

  • The methoxycarbonyl group in the target compound increases lipophilicity compared to 6-Methoxyquinoline-2-carboxylic acid (), which may improve bioavailability but reduce aqueous solubility.

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